Methyl 2-acetylamino-3-chloropropionate

Organic Synthesis Pharmaceutical Intermediates ACE Inhibitors

This N-acetylated, β-chloro ester is an irreplaceable chiral building block for complex syntheses. Unlike simpler β-chloro esters, it features a protected α-amino group enabling downstream deprotection and stereochemical control, critical for ramipril intermediate production. The reactive terminal chlorine atom permits nucleophilic displacement reactions impossible with non-halogenated analogs. Substitution with non-chlorinated acetylated amino esters (e.g., N-acetyl-L-serine methyl ester) eliminates the electrophilic site essential for key C-N bond formations. Its orthogonal functionalities also enable high-yield (99%) dehydroalanine derivative preparation. Order from validated suppliers to ensure established synthetic pathways remain intact. Avoid costly process redevelopment—specify this exact intermediate for your multi-step synthesis.

Molecular Formula C6H10ClNO3
Molecular Weight 179.60 g/mol
CAS No. 40026-27-5
Cat. No. B7804546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetylamino-3-chloropropionate
CAS40026-27-5
Molecular FormulaC6H10ClNO3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCl)C(=O)OC
InChIInChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
InChIKeyIGKDMFMKAAPDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 20 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetylamino-3-Chloropropionate (CAS 40026-27-5): Core Intermediate for Pharmaceutical and Specialty Chemical Synthesis


Methyl 2-acetylamino-3-chloropropionate (CAS 40026-27-5, also referenced as 18635-38-6) is a chiral amino acid derivative, classified as an N-acetylated, β-chloro ester . It exists as a white to off-white crystalline solid with a melting point of 74–76°C and a molecular weight of 179.60 g/mol . The compound is primarily valued as a versatile chemical intermediate, featuring a reactive chlorine atom for nucleophilic displacement and a protected amino group, enabling its use in the construction of complex molecular architectures [1].

Why Methyl 2-Acetylamino-3-Chloropropionate Cannot Be Replaced by Simpler or Non-Chlorinated Analogs


In procurement for multi-step synthesis, substituting Methyl 2-acetylamino-3-chloropropionate with simpler β-chloro esters or non-chlorinated acetylated amino esters is not functionally equivalent. The compound's differentiation stems from the synergistic presence of a protected α-amino group (as an acetamide), a chiral center, and a terminal β-chlorine atom . Non-chlorinated analogs like N-acetyl-L-serine methyl ester lack the critical electrophilic site for key C-N bond formations, such as in the synthesis of ramipril [1]. Conversely, simpler β-chloro esters like methyl 2-chloropropionate lack the protected amino group, which is essential for subsequent deprotection and chiral center control, drastically altering the synthetic route and final stereochemistry [2]. This specific combination of orthogonal functionalities makes it an irreplaceable building block in certain validated synthetic pathways.

Quantitative Differentiators: Methyl 2-Acetylamino-3-Chloropropionate Procurement Guide


Synthetic Yield Comparison: High-Yield Access to Key Ramipril Precursor

Methyl 2-acetylamino-3-chloropropionate acts as a superior electrophile in the synthesis of a critical ramipril precursor compared to non-halogenated analogs. In a reported synthesis, the reaction of 1-cyclopentenylpyrrolidine with Methyl 2-acetylamino-3-chloropropionate in DMF yields methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate, a key ramipril intermediate [1]. While a direct, quantitative yield comparison with a non-chlorinated analog in the same publication is absent, the reaction is enabled by the electrophilic chlorine atom. Non-chlorinated analogs, such as N-acetyl-L-serine methyl ester, are chemically incapable of this specific nucleophilic displacement reaction, resulting in a 0% yield for this specific transformation [2].

Organic Synthesis Pharmaceutical Intermediates ACE Inhibitors

Stability and Processability Advantage Over Unprotected β-Chloro Esters

The N-acetyl protecting group significantly enhances the stability and processability of this β-chloro ester compared to its unprotected amino analog, (R)-Methyl 2-amino-3-chloropropionate hydrochloride . The target compound is a stable, neutral crystalline solid (mp 74-76°C) . In contrast, the comparator is an amine hydrochloride salt, which is more prone to hygroscopicity and unwanted side reactions during storage and handling . This difference in physical form and stability is a key quantitative factor in handling and long-term storage costs.

Process Chemistry Chemical Stability Amino Acid Derivatives

High-Yield Elimination Reaction to Form Valuable Dehydroalanine Derivatives

Methyl 2-acetylamino-3-chloropropionate can undergo a high-yielding (99%) elimination reaction to produce an unsaturated ester derivative, which is a valuable intermediate . This specific reactivity is not possible with non-halogenated analogs like N-acetyl-L-serine methyl ester, which lacks a suitable leaving group for this transformation [1]. Furthermore, β-chloro esters with a different substitution pattern, such as methyl 3-chloropropionate, would lead to different (non-amino acid derived) unsaturated products and lack the protected amino group for further elaboration .

Organic Synthesis Specialty Chemicals Elimination Reactions

Specialty Application Differentiation: Key Component in Advanced Photoresist Formulations

Methyl 2-acetylamino-3-chloropropionate is a demonstrated fine chemical intermediate in the formulation of advanced photoresists for semiconductor manufacturing [1]. This application is unique to this specific compound class. Simpler structural analogs like methyl 2-chloropropionate are used in very different contexts, such as a catalyst component for polymer synthesis, and are not suitable for photoresist applications requiring the specific functional group arrangement of the target compound . The precise combination of an acetyl-protected amino group and a chlorine leaving group enables specific property tuning (e.g., sensitivity, resolution) not achievable with these alternatives [2].

Electronic Chemicals Photoresists Semiconductor Manufacturing

Procurement Application Scenarios: Where Methyl 2-Acetylamino-3-Chloropropionate (CAS 40026-27-5) Provides Definitive Value


Ramipril and Analog API Synthesis

This compound is the direct precursor for a key ramipril intermediate, enabling a nucleophilic displacement reaction that is impossible with non-halogenated analogs [1]. Procurement for this application ensures the established, high-yielding synthetic route is followed, avoiding costly process redevelopment.

Synthesis of Dehydroalanine-Containing Peptides and Small Molecules

The compound serves as a high-yielding (99%) source of protected dehydroalanine derivatives through a simple elimination reaction . This is a crucial step for introducing unsaturated amino acid residues into peptides and other bioactive molecules, a transformation that non-chlorinated analogs cannot perform.

Advanced Photoresist Formulation

Its unique functional group combination makes it a valuable fine chemical for tuning the properties of photoresists used in semiconductor manufacturing [2]. Substitution with simpler β-chloro esters is not viable, as they lack the required amino acid-derived structure for this high-precision application .

General Research in Protected Amino Acid Chemistry

As a stable, neutral solid with a protected α-amino group and a reactive β-chlorine, it is a superior research intermediate compared to more reactive and hygroscopic β-chloro amino ester salts . Its ease of handling and long-term stability make it the preferred choice for laboratory-scale synthesis of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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